![molecular formula C28H23FN2O3 B14921069 5-(4-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14921069.png)
5-(4-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-FLUOROPHENYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a pyrrolone core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-FLUOROPHENYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. Common starting materials might include 4-fluorobenzaldehyde, indole, and 4-methylbenzoyl chloride. The synthesis could involve steps such as:
- Formation of the pyrrolone ring through cyclization reactions.
- Introduction of the hydroxy group via oxidation reactions.
- Attachment of the indole moiety through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorophenyl and indole groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
It may serve as a probe in biochemical assays to study enzyme interactions or cellular pathways.
Medicine
Industry
It could be used in the synthesis of specialty chemicals or as an intermediate in the production of advanced materials.
Mechanism of Action
The mechanism by which 5-(4-FLUOROPHENYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-CHLOROPHENYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 5-(4-BROMOPHENYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Uniqueness
The presence of the fluorophenyl group may impart unique electronic properties, affecting the compound’s reactivity and interactions with biological targets. The combination of functional groups in this compound could result in distinct pharmacological profiles compared to its analogs.
Properties
Molecular Formula |
C28H23FN2O3 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(4Z)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H23FN2O3/c1-17-6-8-19(9-7-17)26(32)24-25(18-10-12-21(29)13-11-18)31(28(34)27(24)33)15-14-20-16-30-23-5-3-2-4-22(20)23/h2-13,16,25,30,32H,14-15H2,1H3/b26-24- |
InChI Key |
HXRICIWUIGBXEG-LCUIJRPUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=C(C=C5)F)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=C(C=C5)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-chlorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B14920987.png)
![2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B14920998.png)
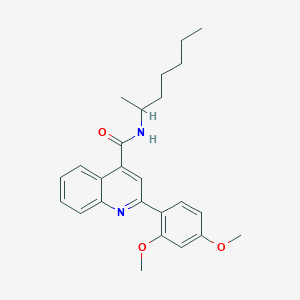
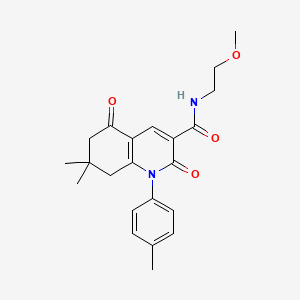
![7-(Difluoromethyl)-5-(naphthalen-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14921025.png)
![1-[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B14921031.png)
![(2,6-Dimethoxyphenyl)[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B14921044.png)
![(2E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B14921046.png)
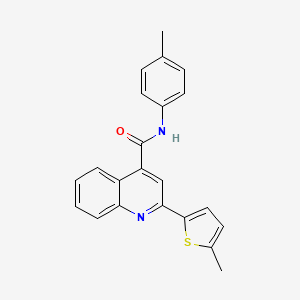
![N-(2-methoxyphenyl)-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B14921055.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14921060.png)
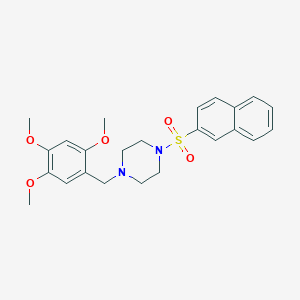
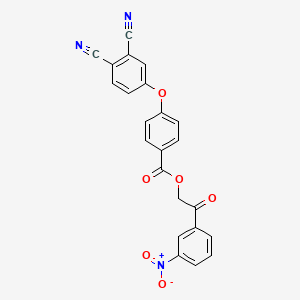
![(2E)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B14921072.png)
